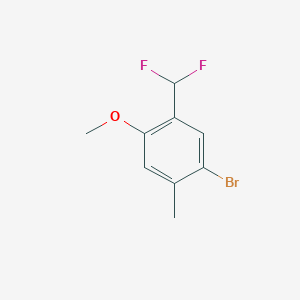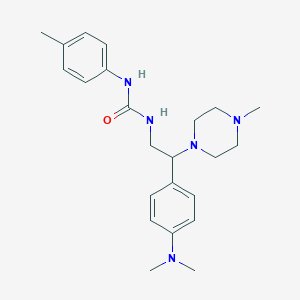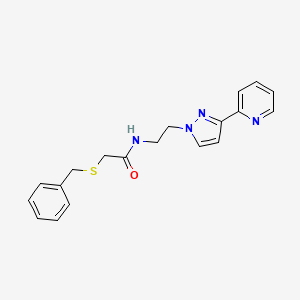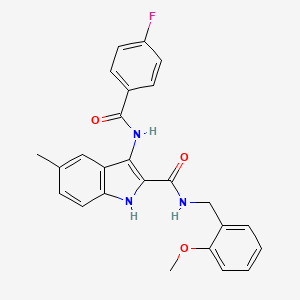
N-(3-bromobenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
3-(4-Fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
Anticancer Properties: This compound has shown promise in inhibiting cancer cell growth. Researchers have investigated its effects on various cancer types, including breast, lung, and colon cancers. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis in cancer cells .
Anti-Inflammatory Activity: Studies have explored the anti-inflammatory potential of this compound. It modulates inflammatory pathways by targeting specific enzymes and cytokines. Its ability to suppress inflammation may have implications for treating chronic inflammatory diseases .
Neuroprotective Effects: Preclinical studies indicate that this compound exhibits neuroprotective properties. It may enhance neuronal survival and reduce oxidative stress, making it a candidate for neurodegenerative disease research .
Metabolic Disorders: Researchers have investigated its impact on metabolic disorders such as diabetes and obesity. It may regulate glucose metabolism and lipid homeostasis, offering potential therapeutic avenues .
N-(3-Bromobenzyl)-3-(4-pyrrolidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
Antimicrobial Activity: This compound has demonstrated antimicrobial effects against bacteria, fungi, and parasites. Investigations have explored its potential as an alternative to existing antimicrobial agents .
Antiviral Properties: In vitro studies suggest that it inhibits viral replication. Its antiviral activity has been evaluated against various viruses, including herpes simplex virus and influenza virus .
Anti-Inflammatory and Analgesic Effects: Animal models have revealed its anti-inflammatory and analgesic properties. Researchers are interested in its potential for managing pain and inflammation .
Anticonvulsant Potential: Preliminary data indicate that this compound may have anticonvulsant effects. Further investigations are needed to understand its mechanism of action and therapeutic relevance .
These compounds hold significant promise across diverse fields of research, from cancer therapy to infectious diseases. However, further studies are essential to fully elucidate their mechanisms and clinical applications. 🌟 !
Propriétés
IUPAC Name |
3-[(4-fluorobenzoyl)amino]-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-7-12-20-19(13-15)22(29-24(30)16-8-10-18(26)11-9-16)23(28-20)25(31)27-14-17-5-3-4-6-21(17)32-2/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKCLHXNKCSRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzamido)-N-[(2-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

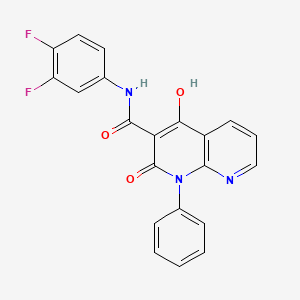


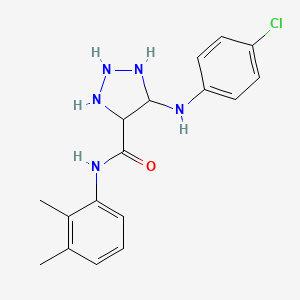

![2-((2,5-dimethylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2693817.png)
![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)
![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)
![N-[3-(Oxan-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2693825.png)

